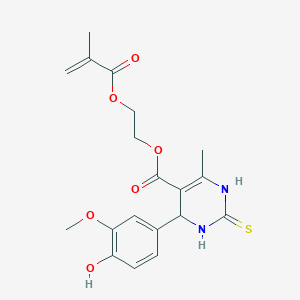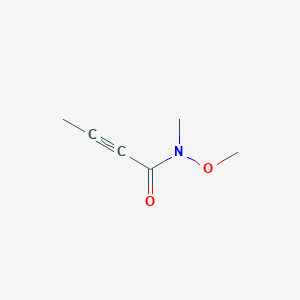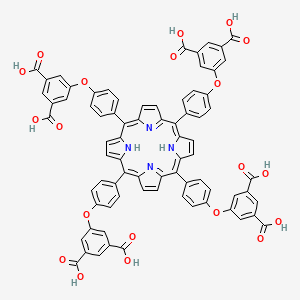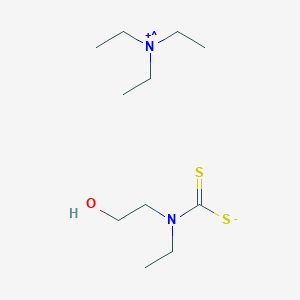
CID 154728800
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) is a chemical compound with a molecular formula of C₆H₁₅N·C₃H₇NOS₂. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) typically involves the reaction of ethyl(2-hydroxyethyl)carbamodithioate with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized products.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield disulfides, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamodithioic acid, methyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1)
- Carbamodithioic acid, ethyl(2-hydroxypropyl)-, compd. with N,N-diethylethanamine (1:1)
Uniqueness
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H25N2OS2 |
|---|---|
Molekulargewicht |
265.5 g/mol |
InChI |
InChI=1S/C6H15N.C5H11NOS2/c1-4-7(5-2)6-3;1-2-6(3-4-7)5(8)9/h4-6H2,1-3H3;7H,2-4H2,1H3,(H,8,9)/q+1;/p-1 |
InChI-Schlüssel |
SGCISVCYDGDWTA-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CCO)C(=S)[S-].CC[N+](CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


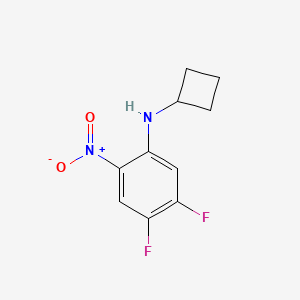



![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)


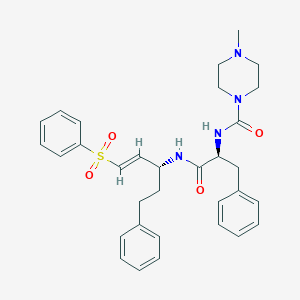
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
